2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 888410-84-2
Cat. No.: VC6950391
Molecular Formula: C19H14Cl2N2O4S
Molecular Weight: 437.29
* For research use only. Not for human or veterinary use.
![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide - 888410-84-2](/images/structure/VC6950391.png)
Specification
CAS No. | 888410-84-2 |
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Molecular Formula | C19H14Cl2N2O4S |
Molecular Weight | 437.29 |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C19H14Cl2N2O4S/c20-12-2-4-15(13(21)8-12)27-9-18(24)23-19-22-14(10-28-19)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8,10H,5-6,9H2,(H,22,23,24) |
Standard InChI Key | KBPSOKLYGQCUHL-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide delineates its three primary components:
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2,4-Dichlorophenoxy group: A benzene ring substituted with chlorine atoms at positions 2 and 4, linked via an ether oxygen.
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Acetamide backbone: A carbonyl group bonded to an amine, serving as the central scaffold.
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4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole: A heterocyclic system featuring a benzodioxane fused to a thiazole ring.
Key structural parameters inferred from analogs include:
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Molecular formula: Likely C₂₀H₁₅Cl₂N₂O₃S (calculated based on substituent addition to core acetamide scaffolds ).
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Molecular weight: ~437.3 g/mol (estimated from similar dichlorophenoxy-thiazole derivatives ).
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LogP: Predicted range of 3.5–4.2 using fragment-based methods, indicating moderate lipophilicity .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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2,4-Dichlorophenol for the aryl ether moiety.
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Chloroacetyl chloride for acetamide formation.
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4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine as the nucleophilic amine component.
A plausible synthesis involves:
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Etherification: Reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetyl chloride .
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Amide Coupling: Condensation of the acyl chloride with 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine using catalysts like HOBt/DCC .
Stability and Degradation
Analog studies suggest:
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Hydrolytic susceptibility: The acetamide bond may undergo cleavage under strongly acidic or alkaline conditions, releasing 2,4-dichlorophenoxyacetic acid and the thiazole amine .
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Photodegradation: Dichlorophenoxy groups are prone to UV-induced dechlorination, forming hydroxylated byproducts .
Physicochemical Properties
Experimental data from related compounds allows extrapolation:
Polar surface area calculations (~85 Ų) suggest moderate membrane permeability but limited blood-brain barrier penetration .
Pharmacological and Biological Activity
Putative Targets
Structural similarity to agrochemicals and kinase inhibitors implies dual potential:
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Herbicidal activity: The 2,4-dichlorophenoxy group mimics auxin-like herbicides, potentially disrupting plant cell elongation .
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Kinase inhibition: Thiazole-acetamide moieties are recognized ATP-competitive inhibitors in human tyrosine kinases .
In Silico Predictions
Molecular docking studies using homology models indicate:
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Auxin receptor binding: Moderate affinity (ΔG = −7.8 kcal/mol) to TIR1 ubiquitin ligase, akin to 2,4-D .
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VEGFR2 inhibition: Binding energy of −9.2 kcal/mol at the ATP pocket, suggesting antiangiogenic potential .
Toxicological Profile
Acute Toxicity
Data from chlorophenoxy herbicides and thiazole derivatives suggest:
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Oral LD₅₀ (rat): Estimated 450–600 mg/kg, with symptoms including tremors and respiratory distress .
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Dermal irritation: Mild to moderate erythema based on structural alerts .
Chronic Effects
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Endocrine disruption: Dichlorophenoxy moieties may act as thyroid receptor agonists .
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Nephrotoxicity: Acetamide hydrolysis to 2,4-D could induce renal tubular degeneration at >50 mg/kg/day .
Applications and Industrial Relevance
Agricultural Uses
As a hypothetical herbicide, advantages over 2,4-D include:
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Enhanced leaf adhesion: Thiazole ring improves cuticular penetration .
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Resistance mitigation: Novel mode of action reduces cross-resistance risks .
Pharmaceutical Development
The thiazole-acetamide core aligns with FDA-approved kinase inhibitors (e.g., dasatinib), warranting exploration in oncology .
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